molecular formula C9H6O4 B6165357 1,3-dioxaindane-4,5-dicarbaldehyde CAS No. 52315-62-5

1,3-dioxaindane-4,5-dicarbaldehyde

Cat. No.: B6165357
CAS No.: 52315-62-5
M. Wt: 178.1
InChI Key:
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Description

1,3-dioxaindane-4,5-dicarbaldehyde is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its molecular formula, C9H6O4, and is known for its distinctive properties that make it valuable in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxaindane-4,5-dicarbaldehyde typically involves the condensation of specific aldehyde precursors under controlled conditions. One common method includes the use of a hexa-aldehyde monomer, which is synthesized by placing two aldehyde groups in the middle of the backbone of a D2h-symmetric tetraaldehyde . This process requires precise reaction conditions to ensure the correct formation of the desired compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxaindane-4,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1,3-dioxaindane-4,5-dicarbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and covalent organic frameworks (COFs).

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dioxaindane-4,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modulate cellular pathways and influence biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxane: A structurally related compound used in polymer electrolytes for lithium-metal batteries.

    Isoindoline-1,3-dione derivatives: Compounds with similar structural motifs investigated for their anticancer properties.

Uniqueness

1,3-dioxaindane-4,5-dicarbaldehyde stands out due to its unique combination of aldehyde groups and dioxane ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

52315-62-5

Molecular Formula

C9H6O4

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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